Carvone oxide
Overview
Description
Carvone oxide is a compound with the molecular formula C10H14O2 and a molecular weight of 166.2170 . It is a derivative of carvone, a natural monoterpene with anti-inflammatory properties . This compound has been identified as a monoterpene epoxide with a sweet and pungent odor .
Synthesis Analysis
This compound and its derivatives can be synthesized from natural extracts, biotransformation by microorganisms, or organic synthesis . A study has reported the synthesis of fourteen chemical derivatives of carvone . Another study has reported the diastereoselective synthesis of 7,8-epoxides of carvone using organocatalysis in a two-step synthetic route through a bromoester intermediate .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3
. The 3D structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, a study has reported the mechanism, chemo- and stereoselectivity of the epoxidation reaction of R-carvone with peracetic acid .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 166.2170 . More detailed physical and chemical properties of this compound are not explicitly stated in the sources.
Scientific Research Applications
Synthesis and Screening for Anti-Inflammatory Activity
- Carvone derivatives were synthesized and evaluated for potential anti-inflammatory activity in murine macrophages. Four of these compounds significantly reduced lipopolysaccharides-induced protein levels of nitric oxide synthase and nitric oxide production, suggesting potential as novel structures for drug development (Moço et al., 2023).
Biological Activities and Chemistry of Mentha suaveolens Essential Oil
- Piperitenone oxide, a major chemical constituent of the carvone pathway in Mentha suaveolens essential oil, displays a range of bioactivities including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties. This highlights the therapeutic potential of carvone-derived compounds (Božović et al., 2015).
Carvone in Fragrance, Flavor, and Medical Fields
- Carvone, produced through extraction and synthesis, finds applications as a fragrance, flavor, potato sprouting inhibitor, antimicrobial agent, and in the medical field. Its versatility justifies the interest in this monoterpene (Carvalho & Fonseca, 2006).
Antioxidant Activity of Carvone Derivatives
- Carvone and its derivatives have been evaluated for their antioxidant activity against superoxide, further supporting its use in organic syntheses of biologically active natural products (Pombal et al., 2020).
Neuropharmacology of Carvone
- The effects of carvone analogues on nerve excitability were investigated, revealing their potential in modulating neurological functions. This study provides insights into the pharmacology of natural bioactive compounds like carvone (Gonçalves et al., 2010).
Health Benefits and Pharmacological Properties
- Carvone exhibits multiple pharmacological properties such as antibacterial, antifungal, antiparasitic, and anticancer activities. The study of its mechanisms of action and toxicity is essential for therapeutic drug development (Bouyahya et al., 2021).
Modulation of IgE-Mediated Airway Inflammation
- Carvone enantiomers show differential effects in modulating airway inflammation in mice, with potential implications for anti-allergic drug development (Ribeiro-Filho et al., 2020).
Synthesis of Terpenoids and Vitamin D Analogues
- Carvone serves as a starting material for the synthesis of various natural product scaffolds and vitamin D analogues, demonstrating its role in organic synthesis (Kabat et al., 2001).
Environmental Fate of Carvone
- Research on the degradation and pathways of carvone in soil and water helps in understanding its environmental impact and fate as a pesticide (Huang et al., 2022).
Mechanism of Action
While the specific mechanism of action for Carvone oxide is not explicitly stated in the sources, carvone, from which this compound is derived, exhibits several biological properties such as antimicrobial, anticancer, anti-inflammatory, antidiabetic, neurological, and many other pharmacological effects .
Future Directions
The chemical modification of natural compounds like carvone is a promising strategy to improve their frequently poor bioavailability and low potency . Although presenting anti-inflammatory and some advantageous ADME properties, the tested compounds still have low potency and specificity but may provide novel structures the further chemical modification of which may yield more promising drugs .
Properties
IUPAC Name |
(1S,4R,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3/t7-,9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMNGQDLUQECTO-UJNFCWOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC2C(O2)(C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1C[C@H]2[C@](O2)(C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171487 | |
Record name | Carvone-5,6-oxide, cis-(-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Sweet spicy aroma | |
Record name | trans-Carvone-5,6-oxide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1562/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
Record name | trans-Carvone-5,6-oxide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1562/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.027-1.033 | |
Record name | trans-Carvone-5,6-oxide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1562/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
18383-49-8 | |
Record name | trans-Carvone oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18383-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carvone-5,6-oxide, cis-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018383498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carvone-5,6-oxide, cis-(-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARVONE-5,6-OXIDE, CIS-(-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV5341W478 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of Carvone oxide?
A1: this compound is a significant fragrance compound found in the floral scents of various plant species, particularly orchids like Catasetum, Aspasia, and Notylia, as well as Dalechampia (Euphorbiaceae) []. This compound plays a crucial role in attracting pollinators, specifically male Euglossine bees, which collect the fragrance [, , , ].
Q2: What evidence suggests that this compound production is a result of convergent evolution?
A2: The presence of this compound in the floral fragrances of distantly related plant genera, such as Catasetum, Aspasia, Notylia (all Orchidaceae), and Dalechampia (Euphorbiaceae), suggests convergent evolution []. This convergence likely occurred due to the shared pollinator, Euglossine bees, driving the selection for this compound production in these plants [, ].
Q3: Which Euglossine bee species are known to be attracted to this compound?
A3: Field bioassays using synthesized this compound in Panama successfully attracted five species of Eulaema and three species of Euglossa []. Additionally, Eulaema cingulata males have been observed collecting this compound from Vanilla pompona flowers, suggesting a strong attraction to this compound [, ].
Q4: How does this compound contribute to the pollination strategy of Vanilla pompona?
A4: Vanilla pompona employs a dual attraction strategy involving this compound. Initially, the compound acts as a long-distance attractant for Eulaema cingulata males []. Once the bees are near the flower, they exhibit nectar-seeking behavior, leading to pollen removal, despite the absence of nectar in Vanilla pompona flowers. This suggests a deceptive pollination strategy where this compound is the primary attractant [].
Q5: Are there other plant species where this compound plays a role in pollinator attraction?
A5: Besides orchids, Unonopsis stipitata, a basal angiosperm from the Annonaceae family, also utilizes this compound in its floral fragrance to attract Euglossa imperialis and Eulaema bombiformis males for pollination []. This finding further supports the role of this compound as a key attractant for male Eulaema bees and its potential role in the convergent evolution of the perfume-collecting syndrome across diverse plant families [].
Q6: Beyond its role in pollination, is this compound found in other plant parts?
A6: Yes, this compound has been identified in the essential oil of Mentha longifolia callus cultures []. Interestingly, these cultures lack pulegone and menthofuran, two potentially toxic compounds often found in mint essential oils, suggesting that in vitro Mentha longifolia could be a safer source of flavoring agents [].
Q7: Does the production of this compound in Mentha species vary?
A7: Yes, the production of this compound and its isomer, cis-Carvone oxide, can vary between Mentha species and even within varieties. For instance, in Mentha spicata exposed to blue LED light, this compound appeared as a major component (65%) while Carvone and Limonene disappeared, indicating a potential influence of light on essential oil composition []. On the other hand, in Mentha longifolia, cis-Carveol is the main constituent, while this compound is less prominent [].
Q8: Is there evidence of this compound presence in other plant genera besides those already mentioned?
A8: Yes, this compound has been identified in the essential oil of Carya illinoinensis (pecan) leaves []. This finding, along with its presence in various other plant families, highlights the widespread occurrence of this compound in the plant kingdom.
Q9: Are there any studies investigating the potential allelopathic effects of this compound?
A9: While not directly focused on this compound, one study detected this compound in the root exudates of different rice varieties []. The study examined terpenoids in root exudates, suggesting a possible role of this compound in allelopathy, which involves chemical interactions between plants [].
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